![molecular formula C23H27IN2O3 B13857906 Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a dihydroindole moiety, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the 4-iodophenyl group: This can be achieved through iodination of a phenyl precursor.
Synthesis of the dihydroindole moiety: This involves cyclization reactions, often using palladium-catalyzed coupling reactions.
Formation of the piperidine ring: This can be synthesized through nucleophilic substitution reactions.
Coupling of the moieties: The final step involves coupling the iodophenyl, dihydroindole, and piperidine moieties under specific reaction conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can reduce specific functional groups within the molecule.
Substitution: This can involve the replacement of the iodophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of biological pathways and mechanisms.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group can enhance binding affinity, while the dihydroindole and piperidine moieties can modulate the compound’s activity. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Propan-2-yl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
Uniqueness
Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate is unique due to the presence of the iodophenyl group, which can enhance its biological activity and binding affinity. Additionally, the combination of the dihydroindole and piperidine moieties provides a distinct structural framework that can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C23H27IN2O3 |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27IN2O3/c1-16(2)28-23(27)25-13-10-19(11-14-25)29-22-5-3-4-21-20(22)12-15-26(21)18-8-6-17(24)7-9-18/h3-9,16,19H,10-15H2,1-2H3 |
Clave InChI |
JSEGDMXFURZBHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2CCN3C4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
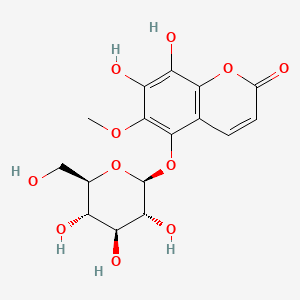
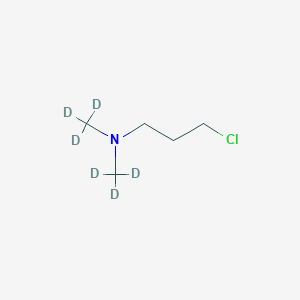
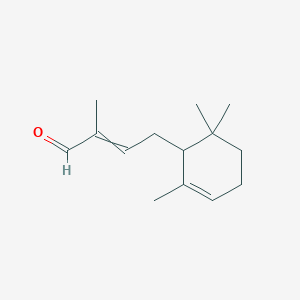
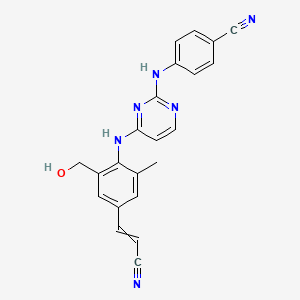
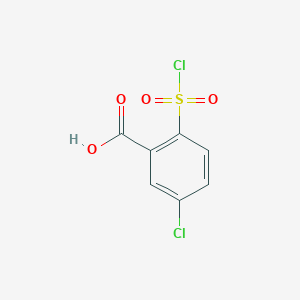
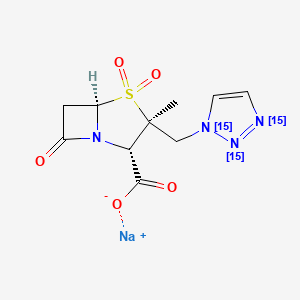
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
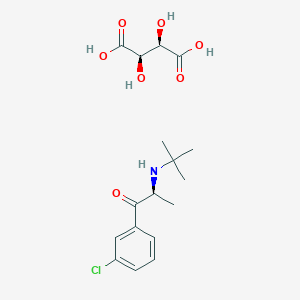
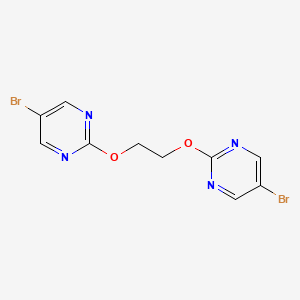
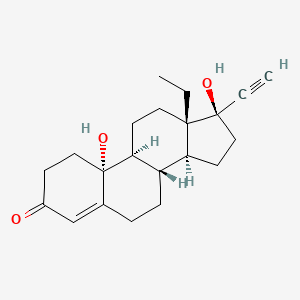
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
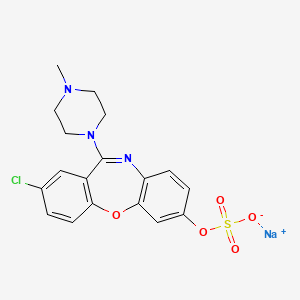
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
